3,4-Diiodobenzoic acid
Overview
Description
Scientific Research Applications
Growth Regulation and Ethylene Production in Plant Biology
Research on phenolic acids closely related to 3,4-diiodobenzoic acid, such as 3,5-diiodo-4-hydroxybenzoic acid, has explored their effects on plant biology. These studies have shown that certain phenolic acids can promote root growth in cress seedlings and inhibit the production of ethylene, suggesting a potential application in agriculture for growth regulation and enhancing plant development under specific conditions (Robert, Taylor, & Wain, 2004). Another study confirmed these effects, further indicating the complex interactions between phenolic acids and plant growth hormones (Robert, Taylor, & Wain, 2004).
Advanced Materials and Environmental Applications
A study on the synthesis of hierarchically porous polymer composites has utilized diiodobenzoic acids as co-monomers to introduce acidic functionality to the material. These materials, with their specific structural and chemical properties, have shown potential for environmental applications, such as the removal of chemical pollutants from aqueous solutions. This research highlights the role of diiodobenzoic acids in creating advanced materials with environmental cleanup capabilities (Choi, Kim, & Chang, 2017).
Electroorganic Synthesis
The electrochemical oxidation of dihydroxybenzoic acids, which are structurally related to 3,4-diiodobenzoic acid, has been explored in the synthesis of new organic compounds. These studies demonstrate the utility of these acids in the electroorganic synthesis domain, offering pathways to create novel benzofuro[2,3-d]pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).
Analytical Chemistry and Antioxidant Capacity Determination
An innovative electrochemical method for determining antioxidant capacity utilized 4-hydroxybenzoic acid, which shares functional groups with 3,4-diiodobenzoic acid, as a trapping agent for radicals. This methodology underscores the potential application of diiodobenzoic acids in analytical chemistry, particularly in assessing the antioxidant properties of various substances (Wang, Calas‐Blanchard, Cortina-Puig, Baohong, & Marty, 2009).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors of 3,4-Diiodobenzoic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
3,4-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYULHRIYLAUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189179 | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodobenzoic acid | |
CAS RN |
35674-20-5 | |
Record name | 3,4-Diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35674-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.